molecular formula C11H13IO3 B14407573 Butyl 3-iodophenyl carbonate CAS No. 81577-20-0

Butyl 3-iodophenyl carbonate

Cat. No.: B14407573
CAS No.: 81577-20-0
M. Wt: 320.12 g/mol
InChI Key: DZIPUJQSGOTKHA-UHFFFAOYSA-N
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Description

Butyl 3-iodophenyl carbonate is an organoiodine compound characterized by a phenyl ring substituted with an iodine atom at the meta position and a butyl carbonate ester group. This compound is primarily utilized in synthetic organic chemistry as a precursor for synthesizing complex aromatic systems, such as naphthalenophanes, via reactions like the Photo-Dehydro-Diels-Alder (PDDA) method . Its structural features—specifically the iodine atom’s electron-withdrawing effect and the butyl group’s lipophilicity—make it valuable in designing axially chiral molecules and studying atropisomerism dynamics .

Properties

CAS No.

81577-20-0

Molecular Formula

C11H13IO3

Molecular Weight

320.12 g/mol

IUPAC Name

butyl (3-iodophenyl) carbonate

InChI

InChI=1S/C11H13IO3/c1-2-3-7-14-11(13)15-10-6-4-5-9(12)8-10/h4-6,8H,2-3,7H2,1H3

InChI Key

DZIPUJQSGOTKHA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC1=CC(=CC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-iodophenyl carbonate can be achieved through several methods. One common approach involves the reaction of 3-iodophenol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-iodophenyl carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding carbonates with different oxidation states.

    Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces carboxylates.

Scientific Research Applications

Butyl 3-iodophenyl carbonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound can be employed in the development of biochemical probes and labeling agents for studying biological processes.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of butyl 3-iodophenyl carbonate involves its interaction with specific molecular targets. The carbonate moiety can undergo hydrolysis to release the active iodophenyl group, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Carbonates

The nature and position of halogen substituents significantly influence reactivity and biological activity. For example:

Compound Halogen (Position) IC₅₀ (μM) Key Application Reference
Butyl 3-iodophenyl carbonate I (meta) N/A Precursor for chiral naphthalenophanes
N-(3-Iodophenyl)maleimide I (meta) 2.24 Tyrosinase inhibition
N-(4-Bromophenyl)maleimide Br (para) 7.24 Moderate enzyme inhibition
  • Iodine vs. Bromine : The 3-iodo derivative (this compound) exhibits superior electronic effects due to iodine’s polarizability, enhancing stability in photochemical reactions compared to bromine analogs .
  • Meta vs. Para Substitution : Meta-substituted iodophenyl compounds demonstrate higher steric and electronic compatibility in cycloaddition reactions, whereas para-substituted analogs may hinder regioselectivity .

Alkyl Chain Variations in Carbonate Esters

The length and branching of the alkyl group in carbonate esters modulate solubility and reactivity:

Compound Alkyl Group Boiling Point (°C) Lipophilicity (LogP) Stability in PDDA Reaction
This compound n-Butyl ~220 (estimated) 3.8 High
Methyl 3-iodophenyl carbonate Methyl ~180 (estimated) 2.5 Moderate
sec-Butyl 3-iodophenyl carbonate sec-Butyl ~210 (estimated) 4.0 Slightly reduced
  • n-Butyl vs. Methyl: The n-butyl group enhances lipophilicity, improving solubility in nonpolar solvents critical for PDDA reactions, whereas methyl derivatives may require polar solvents .

Comparison with Non-Carbonate Analogs

Maleimide and carbamate derivatives with iodophenyl groups show distinct biological activities:

Compound Functional Group IC₅₀ (μM) Application
N-(3-Iodophenyl)maleimide Maleimide 2.24 Tyrosinase inhibition
Butyl 3-iodophenyl carbamate Carbamate N/A Intermediate in drug synthesis
  • Carbonate vs. Maleimide : Carbonates (e.g., this compound) are more thermally stable, making them preferable for high-temperature reactions, whereas maleimides excel in bioactivity due to electrophilic reactivity .

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